molecular formula C19H18INS B14413506 1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide CAS No. 83318-99-4

1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide

Cat. No.: B14413506
CAS No.: 83318-99-4
M. Wt: 419.3 g/mol
InChI Key: OTYWMGQIRQMQMT-UHFFFAOYSA-M
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Description

1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium core substituted with methyl, methylsulfanyl, and diphenyl groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide typically involves multi-step organic reactionsThe reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridinium ring can be reduced to a dihydropyridine derivative using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using nucleophiles like thiols or amines.

Common reagents and conditions for these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s pyridinium core can participate in π-π stacking interactions with aromatic residues in proteins, while the methylsulfanyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

CAS No.

83318-99-4

Molecular Formula

C19H18INS

Molecular Weight

419.3 g/mol

IUPAC Name

1-methyl-2-methylsulfanyl-4,6-diphenylpyridin-1-ium;iodide

InChI

InChI=1S/C19H18NS.HI/c1-20-18(16-11-7-4-8-12-16)13-17(14-19(20)21-2)15-9-5-3-6-10-15;/h3-14H,1-2H3;1H/q+1;/p-1

InChI Key

OTYWMGQIRQMQMT-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(C=C(C=C1SC)C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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